molecular formula C22H21BrN2O4S B3987744 3-bromo-N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzamide

3-bromo-N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzamide

Cat. No. B3987744
M. Wt: 489.4 g/mol
InChI Key: JAGYTBITKSWBJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzamide is a chemical compound that has been widely studied in scientific research. It is commonly referred to as "Compound X" and has a molecular formula of C22H22BrN3O4S. This compound has been found to have potential uses in the field of medicine, particularly in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzamide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of certain protein kinases, which are important for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis. It has also been found to have anti-cancer effects, which may be useful in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzamide in lab experiments include its ability to inhibit the growth and proliferation of cancer cells, as well as its anti-inflammatory properties. However, there are also limitations to using this compound in lab experiments. For example, it may not be effective against all types of cancer cells, and its mechanism of action may not be fully understood.

Future Directions

There are many future directions for research on 3-bromo-N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzamide. One area of research could be to study the compound's potential use in combination with other drugs for the treatment of cancer. Another area of research could be to further investigate the compound's mechanism of action and its effects on different types of cancer cells. Additionally, research could be conducted to determine the compound's potential use in the treatment of other diseases, such as arthritis or autoimmune disorders.

Scientific Research Applications

3-bromo-N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzamide has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory and anti-cancer properties. In particular, it has been studied for its potential use in the treatment of breast cancer and colon cancer.

properties

IUPAC Name

3-bromo-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O4S/c1-14-4-10-20(15(2)12-14)25-30(27,28)18-8-6-17(7-9-18)24-22(26)16-5-11-21(29-3)19(23)13-16/h4-13,25H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGYTBITKSWBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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